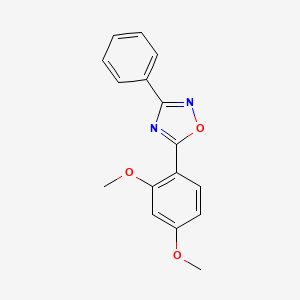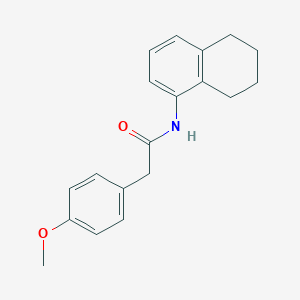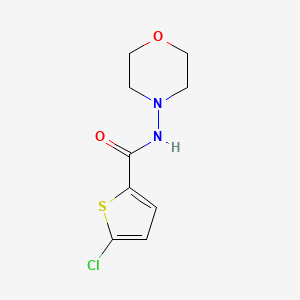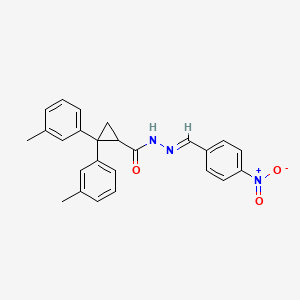![molecular formula C15H19N5O B5861424 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in scientific research to better understand the mechanisms of Parkinson's disease. In
作用機序
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine is metabolized in the brain to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters, which leads to the destruction of dopaminergic neurons. This results in a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine induces Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine also decreases dopamine levels in the brain, which is a hallmark of Parkinson's disease.
実験室実験の利点と制限
The advantages of using 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine in lab experiments include its ability to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease and develop potential treatments. However, 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine has limitations, including its toxicity and the fact that it does not fully replicate the pathophysiology of Parkinson's disease.
将来の方向性
There are many future directions for the study of 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine and Parkinson's disease. One direction is the development of new treatments for Parkinson's disease that target the mechanisms of 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine-induced neurodegeneration. Another direction is the development of new animal models that better replicate the pathophysiology of Parkinson's disease. Additionally, the study of 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine may lead to a better understanding of the mechanisms of other neurodegenerative disorders.
合成法
The synthesis of 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine involves the reaction of 1-methyl-4-piperidone with 5-phenyltetrazole in the presence of acetic anhydride. The reaction produces 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine as a white crystalline solid with a melting point of 160-162°C.
科学的研究の応用
4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine is widely used in scientific research to better understand the mechanisms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. 4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine is used to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease and develop potential treatments.
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-7-9-19(10-8-12)14(21)11-20-17-15(16-18-20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHKQUBVIDGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)

![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)





![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)


